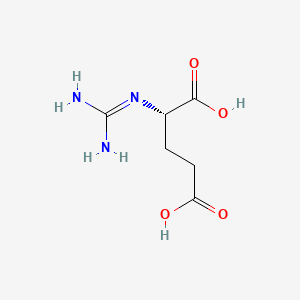
α-Guanidinoglutarsäure
Übersicht
Beschreibung
Alpha-Guanidinoglutaric acid is a guanidino compound found in the mammalian brain. It is known for its role in generating superoxide, hydroxyl radicals, and nitric oxide, which can induce cell death in glial cells . This compound is also associated with inducing seizures and convulsions in various animal models .
Wissenschaftliche Forschungsanwendungen
Alpha-Guanidinoglutaric acid has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies involving guanidino compounds.
Biology: The compound is studied for its role in generating reactive oxygen species and its effects on cellular processes.
Medicine: Research on alpha-Guanidinoglutaric acid includes its potential role in neurological disorders due to its ability to induce seizures and convulsions.
Industry: It may be used in the synthesis of other guanidino compounds and as a research tool in various industrial applications
Wirkmechanismus
Target of Action
Alpha-Guanidinoglutaric acid (α-GGA) primarily targets neuronal nitric oxide synthase (nNOS) . nNOS is an enzyme that produces nitric oxide, a molecule that plays a crucial role in neuronal signaling.
Mode of Action
Alpha-Guanidinoglutaric acid functions as a linear mixed-type inhibitor of nNOS . It interacts with nNOS and effectively inhibits its activity, with an inhibition constant (Ki) of 2.69 µM .
Biochemical Pathways
Alpha-Guanidinoglutaric acid is involved in the production of reactive oxygen species. It is a generator of superoxide, hydroxyl radicals, and nitric oxide . These compounds play significant roles in various biochemical pathways, including those related to oxidative stress and cell death.
Pharmacokinetics
It is known that guanidino compounds, including alpha-guanidinoglutaric acid, are present in the mammalian brain .
Result of Action
The generation of reactive oxygen species by alpha-Guanidinoglutaric acid can lead to cellular damage . Specifically, it has been reported to induce C6 glial cell death . This compound, along with other guanidino compounds, can induce seizures and convulsions in certain animals when injected intracisternally .
Action Environment
The action of alpha-Guanidinoglutaric acid can be influenced by various environmental factors. For instance, the presence of other guanidino compounds can affect its action . .
Biochemische Analyse
Biochemical Properties
Alpha-Guanidinoglutaric acid participates in biochemical reactions and interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and involves various biochemical pathways .
Cellular Effects
Alpha-Guanidinoglutaric acid has effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of alpha-Guanidinoglutaric acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of alpha-Guanidinoglutaric acid change over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of alpha-Guanidinoglutaric acid vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Alpha-Guanidinoglutaric acid is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
Alpha-Guanidinoglutaric acid is transported and distributed within cells and tissues . This includes interactions with transporters or binding proteins, and effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of alpha-Guanidinoglutaric acid and its effects on activity or function are complex . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Alpha-Guanidinoglutaric acid can be synthesized through the reaction of guanidine with glutaric acid under controlled conditions. The reaction typically involves the use of a strong base to deprotonate the guanidine, allowing it to react with the carboxylic acid groups of glutaric acid to form the desired product .
Industrial Production Methods: Industrial production of alpha-Guanidinoglutaric acid may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity of the product .
Types of Reactions:
Oxidation: Alpha-Guanidinoglutaric acid can undergo oxidation reactions, leading to the formation of various oxidative products.
Reduction: The compound can also be reduced under specific conditions, although this is less common.
Substitution: Substitution reactions involving alpha-Guanidinoglutaric acid can occur, particularly at the guanidine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride may be employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or other oxidative derivatives .
Vergleich Mit ähnlichen Verbindungen
- Guanidinoethanesulfonic acid
- Guanidinoacetic acid
- Guanidinosuccinic acid
- N-acetylarginine
- Beta-guanidinopropionic acid
- Creatinine
- Gamma-guanidinobutyric acid
- Arginine
- Guanidine
- Methylguanidine
- Homoarginine
Comparison: Alpha-Guanidinoglutaric acid is unique among guanidino compounds due to its specific ability to generate a range of reactive oxygen species and its pronounced effects on inducing seizures and convulsions. While other guanidino compounds also have biological activities, alpha-Guanidinoglutaric acid’s role in oxidative stress and cell death sets it apart .
Eigenschaften
IUPAC Name |
(2S)-2-(diaminomethylideneamino)pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O4/c7-6(8)9-3(5(12)13)1-2-4(10)11/h3H,1-2H2,(H,10,11)(H,12,13)(H4,7,8,9)/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHVVRMJOHATSPD-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)O)[C@@H](C(=O)O)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40994232 | |
| Record name | N-Carbamimidoylglutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40994232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73477-53-9 | |
| Record name | L-Glutamic acid, N-(aminoiminomethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073477539 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Carbamimidoylglutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40994232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


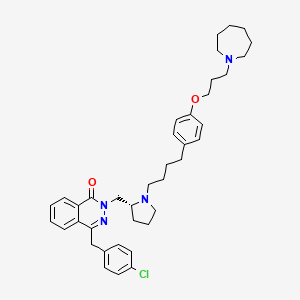

![4-fluoro-2-[(2-{[2-methoxy-4-(1-propylpiperidin-4-yl)phenyl]amino}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]benzamide](/img/structure/B1672350.png)
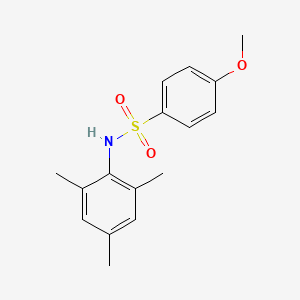
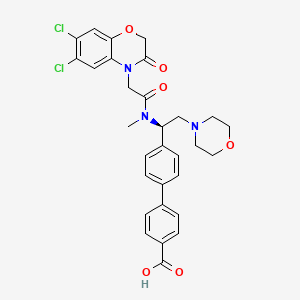
![N-(4-(2-(Benzo[d]thiazol-2-yl)piperidine-1-carbonyl)phenyl)furan-2-carboxamide](/img/structure/B1672354.png)
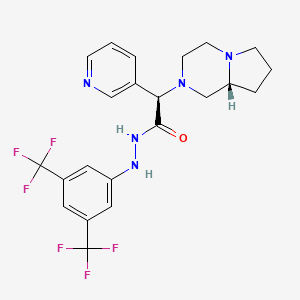
![3-[1-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B1672358.png)
![2-{[2-({4-chloro-2-methoxy-5-[(1-propylpiperidin-4-yl)oxy]phenyl}amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}-6-fluorobenzamide](/img/structure/B1672359.png)
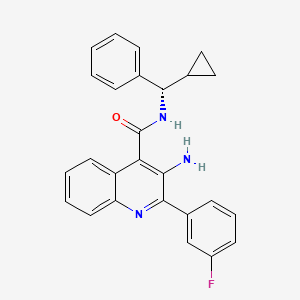
![2-chloro-4-fluoro-N-[4-methoxy-3-(4-methoxyphenyl)phenyl]benzamide](/img/structure/B1672361.png)
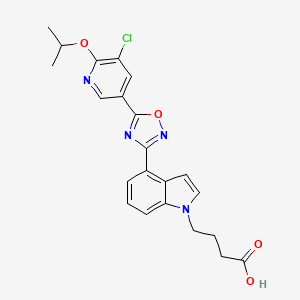
![[(1R)-1-(6-methyl-[1,3]thiazolo[2,3-e][1,2,4]triazol-5-yl)ethyl] N-phenylcarbamate](/img/structure/B1672368.png)
![5-Ethyl-N-[2-fluoro-5-(2-methyl-4-oxo-3(4H)-quinazolinyl)phenyl]-2-thiophenesulfonamide](/img/structure/B1672369.png)
